molecular formula C12H13ClFN3 B2545051 1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine CAS No. 925663-04-3

1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B2545051
CAS No.: 925663-04-3
M. Wt: 253.71
InChI Key: PCYFSKARZNSSAM-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine (CAS 925663-04-3) is a valuable chemical building block for research and development. With a molecular formula of C 12 H 13 ClFN 3 and a molecular weight of 253.70 g/mol, this compound is a fluorinated and chlorinated pyrazole derivative . The pyrazole core is a privileged scaffold in medicinal chemistry, often utilized in the design of bioactive molecules . Recent scientific literature highlights the role of similar pyrazole-containing compounds in the synthesis of novel chemical entities, such as N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, which have shown potential as potent and selective inhibitors of cyclin-dependent kinase 2 (CDK2) for anticancer research . Furthermore, pyrazole and pyrazolone derivatives have been extensively studied for their antimicrobial properties, demonstrating significant activity against various bacterial and fungal strains . Researchers value this compound for constructing diverse compound libraries aimed at exploring new therapeutic areas. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the safety data sheet for handling information, as this compound may cause skin sensitization and serious eye irritation .

Properties

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClFN3/c1-7-12(15)8(2)17(16-7)6-9-3-4-10(14)5-11(9)13/h3-5H,6,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYFSKARZNSSAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=C(C=C(C=C2)F)Cl)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Pyrazole Synthesis

The 3,5-dimethylpyrazole core is synthesized via the cyclocondensation of acetylacetone (2,4-pentanedione) with hydrazine hydrate. This reaction proceeds under solvent-free conditions or in glacial acetic acid at 70–90°C, yielding 3,5-dimethylpyrazole with >97% purity.

$$
\text{Acetylacetone} + \text{Hydrazine hydrate} \xrightarrow{\text{CH}_3\text{COOH}} \text{3,5-Dimethylpyrazole} \quad (\text{Yield: 99\%})
$$

Nitration at Position 4

Regioselective nitration of 3,5-dimethylpyrazole introduces a nitro group at position 4. Using a mixture of fuming nitric acid and sulfuric acid at 0–5°C, 4-nitro-3,5-dimethylpyrazole is obtained. This step requires precise temperature control to minimize byproducts like 3-nitro derivatives.

$$
\text{3,5-Dimethylpyrazole} \xrightarrow[\text{H}2\text{SO}4]{\text{HNO}_3} \text{4-Nitro-3,5-dimethylpyrazole} \quad (\text{Yield: 70–80\%})
$$

Reduction of Nitro to Amine

Catalytic Hydrogenation

4-Nitro-3,5-dimethylpyrazole undergoes reduction using hydrogen gas (1–3 atm) over palladium on carbon (Pd/C) or platinum on carbon (Pt/C) in ethanol. The addition of hydrochloric acid (5–37 wt%) enhances selectivity, yielding 3,5-dimethyl-1H-pyrazol-4-amine hydrochloride.

$$
\text{4-Nitro-3,5-dimethylpyrazole} \xrightarrow[\text{HCl}]{\text{H}_2, \text{Pd/C}} \text{3,5-Dimethyl-1H-pyrazol-4-amine hydrochloride} \quad (\text{Yield: 85–96.8\%})
$$

Free-Base Formation

The hydrochloride salt is neutralized with sodium bicarbonate or triethylamine in dichloromethane, isolating 3,5-dimethyl-1H-pyrazol-4-amine as a free base.

N-Benzylation at Position 1

Alkylation with 2-Chloro-4-fluorobenzyl Chloride

The free-base pyrazole reacts with 2-chloro-4-fluorobenzyl chloride in dimethylformamide (DMF) using potassium carbonate as a base. Heating at 80°C for 6–12 hours facilitates N-alkylation, yielding the target compound.

$$
\text{3,5-Dimethyl-1H-pyrazol-4-amine} + \text{2-Chloro-4-fluorobenzyl chloride} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF}} \text{Target Compound} \quad (\text{Yield: 75–84\%})
$$

Reductive Benzylation

Alternative methods employ reductive conditions using triethylsilane and boron trifluoride diethyl etherate. A ketone intermediate, (2-chloro-4-fluorophenyl)(pyrazolyl)methanone, is reduced at 0–5°C to directly introduce the benzyl group.

Alternative Synthetic Strategies

One-Pot Sequential Reactions

Recent patents describe tandem nitration-reduction-benzylation sequences in a single reactor, minimizing intermediate isolation. For example, 4-nitropyrazole derivatives are reduced in situ and immediately alkylated, improving overall efficiency.

Comparative Analysis of Methods

Table 1: Yield and Conditions for Key Steps

Step Method Conditions Yield Reference
Pyrazole formation Hantzsch synthesis Acetic acid, 70°C 99%
Nitration HNO₃/H₂SO₄ 0–5°C, 2 h 70%
Reduction H₂, Pd/C, HCl 30°C, 2.5 h 96.8%
Benzylation K₂CO₃, DMF 80°C, 6 h 75%

Table 2: Catalysts for Reductive Steps

Catalyst HCl Concentration Selectivity Reaction Time
5% Pd/Al₂O₃ 5 M 58% 16 h
5% Pt/C 10 wt% >95% 2.5 h
10% Pd/C 37 wt% 89% 5 h

Challenges and Optimizations

  • Regioselectivity in Nitration : Competing nitration at position 3 is mitigated by using dilute nitric acid and low temperatures.
  • Byproduct Formation : Impurities like 3-chloro derivatives are minimized by optimizing HCl concentration during reduction.
  • Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) improve benzylation efficiency over nonpolar alternatives.

Industrial-Scale Considerations

Large-scale production employs Hastelloy C pressure reactors for hydrogenation steps, ensuring safety and consistency. The use of Pt/C catalysts reduces reaction times by 50% compared to Pd/Al₂O₃, justifying higher upfront costs.

Chemical Reactions Analysis

1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine undergoes several types of chemical reactions:

    Substitution Reactions: The chloro and fluoro substituents on the benzyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives.

    Coupling Reactions: The pyrazole ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Scientific Research Applications

Chemistry

In the realm of organic chemistry, 1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine serves as a valuable building block for synthesizing more complex molecules. It is utilized in various organic reactions, including:

  • Substitution Reactions: The compound can undergo nucleophilic substitution where the chloro or fluoro groups can be replaced by other nucleophiles.
  • Coupling Reactions: It can act as a coupling partner in reactions aimed at synthesizing biaryl compounds.

Biology

The compound has been investigated for its potential biological activities, particularly:

  • Antimicrobial Properties: Studies have indicated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance, compounds similar to 1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine have shown effectiveness against Gram-positive and Gram-negative bacteria .
Microorganism Zone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli18
Pseudomonas aeruginosa20

Medicine

Research is ongoing to explore the therapeutic potential of this compound in treating various diseases:

  • Anti-Epileptic Activity: Preliminary studies suggest that it may interact with neurotransmitter receptors, modulating their activity and offering potential as an anti-epileptic agent .

Case Study:
A study published in RSC Advances demonstrated that similar pyrazole derivatives exhibited significant anti-inflammatory effects in vitro, indicating potential applications in treating inflammatory diseases .

Industry

In industrial applications, 1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows for the development of novel materials and formulations.

Mechanism of Action

The mechanism of action of 1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound is compared below with structurally related pyrazol-4-amine derivatives, focusing on substituent effects, molecular properties, and functional relevance.

Table 1: Structural and Molecular Comparison

Compound Name (CAS) Substituents on Benzyl Group Molecular Formula Molecular Weight (g/mol) Key Applications/Notes
1-(2-Chloro-4-fluorobenzyl)-... (925663-04-3) 2-Cl, 4-F C₁₂H₁₃ClFN₃ 242.11 Ligand in Cu-MOFs; potential inhibitor scaffold
1-(4-Fluorobenzyl)-... (514800-78-3) 4-F C₁₂H₁₄FN₃ 219.26 Intermediate for carboxamide synthesis (e.g., GLUT1 inhibitors)
1-(2-Chloro-6-fluorobenzyl)-... (N/A) 2-Cl, 6-F C₁₂H₁₃ClFN₃ ~261.7* Structural isomer; steric effects may alter binding in catalysis
1-(2,6-Dichlorobenzyl)-... (898055-78-2) 2-Cl, 6-Cl C₁₂H₁₂Cl₂N₃ 277.15 Higher halogen content; used in safety studies (SDS available)
1-(3-Chlorobenzyl)-... (1001500-13-5) 3-Cl C₁₁H₁₃ClN₃ 234.26 Simplified analog; reduced steric hindrance
(±)-1-[1-(4-Fluorophenyl)ethyl]-... (N/A) 4-F (phenethyl) C₁₃H₁₇FN₄ 234.1† Ethyl linker reduces rigidity; used in quinoline-carboxamide synthesis

*Estimated based on similar derivatives; †From LC-MS data .

Key Comparative Insights

Substituent Position and Electronic Effects The 2-chloro-4-fluoro substitution in the target compound introduces both electron-withdrawing (Cl, F) and steric effects, which can enhance stability in metal coordination (e.g., Cu-CTC2 in MOFs) compared to mono-halogenated analogs like 1-(4-fluorobenzyl)-... .

Molecular Weight and Halogen Content The target compound’s molecular weight (242.11 g/mol) is intermediate between mono-halogenated (e.g., 219.26 g/mol for 4-F derivative) and dihalogenated analogs (e.g., 277.15 g/mol for 2,6-diCl). Higher halogen content increases molecular weight but may improve lipophilicity for drug penetration .

Synthetic Accessibility

  • Derivatives with simpler substituents (e.g., 4-F or 3-Cl) are synthesized in higher yields (e.g., 69% for (±)-1-[1-(4-fluorophenyl)ethyl]-...) compared to dihalogenated analogs, which require precise control of reaction conditions .

Biological and Catalytic Relevance

  • The 3,5-dimethyl groups on the pyrazole ring enhance thermal and chemical stability in MOFs by protecting metal active sites, as demonstrated in Cu-CTC2 .
  • In contrast, the phenethyl substituent in (±)-1-[1-(4-fluorophenyl)ethyl]-... introduces flexibility, which may improve binding to biological targets like GLUT1 .

Safety and Handling

  • Safety data for the target compound are unavailable , whereas 1-(2,6-dichlorobenzyl)-... has detailed SDS documentation, highlighting the need for cautious handling of dihalogenated derivatives .

Biological Activity

1-(2-Chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, including pharmacology and agriculture.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₂H₁₃ClFN₃
Molecular Weight 250.7 g/mol
CAS Number 925663-04-3
IUPAC Name 1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

Synthesis

The synthesis of 1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine typically involves multi-step organic reactions. Starting materials include 2-chloro-4-fluorobenzyl chloride and 3,5-dimethylpyrazole. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity of the final product.

Research indicates that this compound may interact with various molecular targets, including enzymes and receptors. Its mechanism of action can modulate specific signaling pathways, which contributes to its biological effects. Notably, it has been studied for its insecticidal properties against pests like Mythimna separata and Plutella xylostella, showcasing significant larvicidal activity comparable to established insecticides like chlorantraniliprole .

Case Studies and Research Findings

  • Insecticidal Activity : In a study evaluating the insecticidal efficacy of various pyrazole derivatives, 1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine demonstrated a larvicidal activity of 90% against Plutella xylostella at a concentration of 10510^{-5} mg/L . This activity was attributed to its ability to disrupt calcium release from neuronal endoplasmic reticulum, a mechanism common among anthranilic diamide insecticides.
  • Pharmacological Potential : The compound has also been investigated for its potential as a selective androgen receptor modulator (SARM). Its structural features suggest that it could be developed into therapeutics targeting conditions influenced by androgen receptors .

Structure-Activity Relationship (SAR)

The structure of 1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine allows for various modifications that can enhance its biological activity. Comparative studies with similar compounds reveal that substituent variations significantly affect both insecticidal potency and receptor binding affinities .

Q & A

Q. What are the recommended synthetic routes for 1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine?

The compound can be synthesized via a multi-step approach:

  • Nucleophilic substitution : React 2-chloro-4-fluorobenzyl chloride with 3,5-dimethyl-1H-pyrazol-4-amine under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyl group .
  • Optimization : Control reaction temperature (60–80°C) to minimize side products like over-alkylation. Monitor progress via TLC or HPLC .
  • Purification : Use column chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol to achieve >95% purity .

Q. How is the structural integrity of the compound validated post-synthesis?

Use a combination of spectroscopic and analytical methods:

  • NMR : Confirm substitution patterns (e.g., benzyl protons at δ 4.8–5.2 ppm, aromatic protons in the 2-chloro-4-fluorophenyl group at δ 7.1–7.5 ppm) .
  • Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 282.1) and isotopic patterns consistent with Cl/F substituents .
  • X-ray crystallography : Resolve crystal structures to confirm stereochemistry and bond angles, as demonstrated for analogous pyrazole derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Systematic substitution : Replace the 2-chloro-4-fluorobenzyl group with electron-withdrawing (e.g., -CF₃) or electron-donating (e.g., -OCH₃) groups to assess effects on bioactivity .
  • In vitro assays : Test derivatives against target enzymes (e.g., kinases) or pathogens (e.g., Leishmania) using dose-response curves (IC₅₀ determination) .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to active sites, correlating with experimental data .

Q. How should researchers address contradictions in reported biological activity data?

  • Comparative analysis : Replicate experiments under identical conditions (e.g., pH, solvent, cell lines) to isolate variables. For example, discrepancies in antimalarial IC₅₀ values may arise from differences in parasite strains .
  • Impurity profiling : Use HPLC-MS to identify byproducts (e.g., dehalogenated analogs) that may contribute to off-target effects .
  • Meta-analysis : Cross-reference data with structurally similar compounds, such as 5-(4-fluorophenyl)-dihydropyrano derivatives, to identify trends in substituent effects .

Q. What methodologies are suitable for investigating its pharmacological mechanisms?

  • Kinase inhibition assays : Use fluorescence-based ADP-Glo™ assays to quantify inhibition of specific kinases (e.g., JAK2 or EGFR) .
  • Cellular uptake studies : Employ LC-MS/MS to measure intracellular concentrations in target tissues, optimizing protocols for lysate preparation .
  • In vivo models : Administer the compound to murine models of inflammation or infection, monitoring biomarkers (e.g., TNF-α, IL-6) via ELISA .

Q. How can analytical methods be optimized for stability testing?

  • Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then quantify degradation products via UPLC-PDA .
  • Mobile phase optimization : Use acidic buffers (0.1% formic acid) in LC-MS to enhance peak resolution for polar degradation products .
  • Long-term stability : Store samples at -20°C in amber vials under inert gas (N₂ or Ar) to prevent oxidation or hydrolysis, as recommended for related pyrazole amines .

Q. What strategies are effective for evaluating toxicity in preclinical studies?

  • Cytotoxicity screening : Use MTT assays on HEK293 or HepG2 cells, comparing IC₅₀ values to therapeutic indices .
  • Genotoxicity : Perform Ames tests with Salmonella typhimurium strains (TA98, TA100) to assess mutagenic potential .
  • In vivo toxicity : Conduct OECD-compliant acute toxicity studies in rodents, monitoring organ histopathology and serum biomarkers (e.g., ALT, creatinine) .

Cross-Disciplinary Applications

Q. How can this compound be adapted for material science applications?

  • Coordination chemistry : Synthesize metal complexes (e.g., with Cu²⁺ or Fe³⁺) and characterize their magnetic or catalytic properties using SQUID magnetometry or cyclic voltammetry .
  • Polymer composites : Incorporate into epoxy resins or polyurethanes to study effects on thermal stability (TGA/DSC) and mechanical strength .

Q. What role does the 4-fluorophenyl group play in proteomics research?

  • Photoaffinity labeling : Functionalize the amine group with a photoreactive crosslinker (e.g., diazirine) to capture protein targets in live-cell imaging .
  • Isotope labeling : Introduce ¹⁸F or ¹³C isotopes for PET imaging or NMR-based protein interaction studies .

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